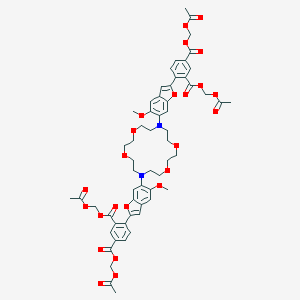
2-Methoxy-6-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methyl-3-nitropyridine is represented by the linear formula C7H8N2O3 . Further structural and vibrational assignments have been investigated using density functional theory (DFT) .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2-Methoxy-6-methyl-3-nitropyridine: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in many pharmaceuticals and their diverse biological activities . The nitropyridine core can undergo various reactions, including substitution and coupling reactions, to yield complex structures that are valuable in medicinal chemistry.
Non-Linear Optical Materials
The compound exhibits properties that make it suitable for use in non-linear optical (NLO) materials . NLO materials are crucial for the development of new optical devices, such as modulators and switches, which have applications in telecommunications and information processing.
Pharmaceutical Research
In pharmaceutical research, 2-Methoxy-6-methyl-3-nitropyridine can be used to synthesize intermediates that are key in developing new drugs . Its derivatives may exhibit antimicrobial, antifungal, or antibacterial properties, making them valuable for drug discovery.
Agrochemical Synthesis
This compound can also be used in the synthesis of agrochemicals. The nitropyridine moiety is a common feature in molecules designed for plant protection and growth regulation, providing a pathway to create new agrochemical agents .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 2-Methoxy-6-methyl-3-nitropyridine is involved in various chemical reactions that produce fine chemicals. These reactions include but are not limited to Suzuki and Negishi couplings, which are pivotal in constructing carbon-carbon bonds .
Charge Transfer Complexes
The compound’s structure allows for the formation of charge transfer complexes. These complexes are studied for their electronic properties and can be applied in the design of molecular electronics and sensors .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Nitropyridines have been used in the synthesis of a series of 2-substituted-5-nitro-pyridines . They have also been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This suggests potential future directions for the use of 2-Methoxy-6-methyl-3-nitropyridine in similar reactions.
Propriétés
IUPAC Name |
2-methoxy-6-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZEAXDQIARMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548690 |
Source


|
| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-3-nitropyridine | |
CAS RN |
112163-03-8 |
Source


|
| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)







